molecular formula C17H34 B080464 (1-Pentylhexyl)cyclohexane CAS No. 13151-81-0

(1-Pentylhexyl)cyclohexane

Cat. No. B080464
CAS RN: 13151-81-0
M. Wt: 238.5 g/mol
InChI Key: YMKWMZMMPATDJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Pentylhexyl)cyclohexane, also known as PHCH, is a cyclic alkane that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. PHCH belongs to the family of synthetic cannabinoids, which are compounds that mimic the effects of the natural cannabinoid compounds found in the cannabis plant.

Mechanism Of Action

(1-Pentylhexyl)cyclohexane acts on the endocannabinoid system, which is a complex signaling system involved in the regulation of various physiological processes. (1-Pentylhexyl)cyclohexane binds to the cannabinoid receptors in the brain, which leads to the activation of downstream signaling pathways. This results in the modulation of neurotransmitter release, which can have a profound effect on the regulation of pain, mood, and other physiological processes.

Biochemical And Physiological Effects

(1-Pentylhexyl)cyclohexane has been shown to have a range of biochemical and physiological effects. It has been shown to have analgesic properties, which make it a potential candidate for the treatment of chronic pain. (1-Pentylhexyl)cyclohexane has also been shown to have anxiolytic and antidepressant properties, which make it a potential candidate for the treatment of anxiety and depression. Additionally, (1-Pentylhexyl)cyclohexane has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory conditions.

Advantages And Limitations For Lab Experiments

The advantages of using (1-Pentylhexyl)cyclohexane in lab experiments include its high potency, selectivity, and specificity. (1-Pentylhexyl)cyclohexane has a high affinity for the cannabinoid receptors in the brain, which makes it a useful tool for studying the endocannabinoid system. However, the limitations of using (1-Pentylhexyl)cyclohexane in lab experiments include its potential toxicity and the difficulty of obtaining pure (1-Pentylhexyl)cyclohexane.

Future Directions

There are several future directions for the study of (1-Pentylhexyl)cyclohexane. One potential direction is the development of novel synthetic cannabinoids that have improved therapeutic properties and reduced toxicity. Another potential direction is the investigation of the effects of (1-Pentylhexyl)cyclohexane on other physiological processes, such as sleep and appetite regulation. Additionally, the development of new analytical techniques for the detection and quantification of (1-Pentylhexyl)cyclohexane in biological samples could lead to a better understanding of its pharmacokinetic and pharmacodynamic properties.
Conclusion:
In conclusion, (1-Pentylhexyl)cyclohexane is a synthetic cannabinoid that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. The synthesis of (1-Pentylhexyl)cyclohexane is a complex process that requires a high level of expertise and specialized equipment. (1-Pentylhexyl)cyclohexane acts on the endocannabinoid system and has been shown to have analgesic, anxiolytic, and antidepressant properties. The advantages of using (1-Pentylhexyl)cyclohexane in lab experiments include its high potency, selectivity, and specificity, while the limitations include its potential toxicity and the difficulty of obtaining pure (1-Pentylhexyl)cyclohexane. There are several future directions for the study of (1-Pentylhexyl)cyclohexane, including the development of novel synthetic cannabinoids and the investigation of its effects on other physiological processes.

Synthesis Methods

The synthesis of (1-Pentylhexyl)cyclohexane involves the reaction of cyclohexanone with 1-pentylmagnesium bromide in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure (1-Pentylhexyl)cyclohexane. The synthesis of (1-Pentylhexyl)cyclohexane is a complex process that requires a high level of expertise and specialized equipment.

Scientific Research Applications

(1-Pentylhexyl)cyclohexane has been extensively studied for its potential therapeutic properties. It has been shown to have a high affinity for the cannabinoid receptors in the brain, which are involved in the regulation of pain, mood, appetite, and memory. (1-Pentylhexyl)cyclohexane has been tested in preclinical studies for its potential use in the treatment of various medical conditions, including chronic pain, anxiety, and depression.

properties

CAS RN

13151-81-0

Product Name

(1-Pentylhexyl)cyclohexane

Molecular Formula

C17H34

Molecular Weight

238.5 g/mol

IUPAC Name

undecan-6-ylcyclohexane

InChI

InChI=1S/C17H34/c1-3-5-8-12-16(13-9-6-4-2)17-14-10-7-11-15-17/h16-17H,3-15H2,1-2H3

InChI Key

YMKWMZMMPATDJO-UHFFFAOYSA-N

SMILES

CCCCCC(CCCCC)C1CCCCC1

Canonical SMILES

CCCCCC(CCCCC)C1CCCCC1

synonyms

(1-Pentylhexyl)cyclohexane

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.